molecular formula C13H22ClNOS B5093894 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride

2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride

Cat. No.: B5093894
M. Wt: 275.84 g/mol
InChI Key: UHGDOSBPWMMKIG-UHFFFAOYSA-N
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Description

2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethanamine group via a sulfanyl linkage. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride typically involves the following steps:

  • Formation of the Butoxyphenyl Intermediate

      Starting Material: 4-butoxybenzaldehyde

      Reaction: Reduction of 4-butoxybenzaldehyde to 4-butoxybenzyl alcohol using a reducing agent such as sodium borohydride.

      Conditions: Room temperature, methanol as the solvent.

  • Formation of the Sulfanyl Intermediate

      Starting Material: 4-butoxybenzyl alcohol

      Reaction: Conversion of 4-butoxybenzyl alcohol to 4-butoxybenzyl chloride using thionyl chloride.

      Conditions: Reflux, dichloromethane as the solvent.

  • Formation of the Final Product

      Starting Material: 4-butoxybenzyl chloride

      Reaction: Reaction of 4-butoxybenzyl chloride with ethanethiol to form 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine.

      Conditions: Room temperature, ethanol as the solvent.

      Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Acidic or basic medium.

      Products: Oxidation of the sulfanyl group to form sulfoxides or sulfones.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Room temperature, inert atmosphere.

      Products: Reduction of any oxidized forms back to the sulfanyl group.

  • Substitution

      Reagents: Alkyl halides, acyl chlorides.

      Conditions: Basic medium, organic solvents.

      Products: Substitution at the amine group to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Acidic or basic catalysts depending on the reaction.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study the interactions of sulfanyl-containing compounds with biological macromolecules. Its ability to form stable complexes with proteins and enzymes makes it useful in biochemical assays.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structural similarity to certain bioactive compounds suggests it could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
  • 2-[(4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
  • 2-[(4-propoxyphenyl)methylsulfanyl]ethanamine;hydrochloride

Comparison

Compared to its analogs, 2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride has a longer alkyl chain in the butoxy group, which can influence its lipophilicity and membrane permeability. This structural difference may result in variations in biological activity, solubility, and reactivity, making it unique among similar compounds.

Properties

IUPAC Name

2-[(4-butoxyphenyl)methylsulfanyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS.ClH/c1-2-3-9-15-13-6-4-12(5-7-13)11-16-10-8-14;/h4-7H,2-3,8-11,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGDOSBPWMMKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CSCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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